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Compound of Interest

Compound Name: Einecs 301-950-1

Cat. No.: B12695141

A Technical Guide for Researchers
Introduction

This technical guide provides a comprehensive overview of the available spectroscopic data for
the chemical compound identified by Einecs number 301-950-1. This substance is a 1:1
compound of 2,4,6-trichlorophenol and 2,2',2"-nitrilotriethanol. While direct spectroscopic
analysis of the combined compound is not readily available in public databases, this guide
presents a detailed examination of the spectroscopic properties of its primary constituent,
2,4,6-trichlorophenol. The molecular formula of the compound is C12H18CI3NO4, and it has a
molecular weight of 346.63 g/mol . Understanding the spectroscopic signature of 2,4,6-
trichlorophenol is critical for researchers working with this compound, particularly in the fields of
analytical chemistry, environmental science, and drug development.

Spectroscopic Data for 2,4,6-Trichlorophenol

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 2,4,6-trichlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
proton (*H) and carbon-13 (*3C) NMR data for 2,4,6-trichlorophenol provide key insights into its
aromatic structure.
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1H NMR Data
Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~7.4 Singlet 2H Ar-H
~5.8 Singlet 1H Ar-OH
13C NMR Data
Chemical Shift (ppm) Assignment
~148 C-OH
~129 C-Cl
~128 C-H

Experimental Protocol: NMR Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 300 MHz
or higher).

o Sample Preparation: A few milligrams of 2,4,6-trichlorophenol are dissolved in a deuterated
solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube.

o Data Acquisition:

o 'H NMR: Standard pulse sequences are used. Key parameters include a spectral width of
approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio
(typically 16 or more), and a relaxation delay of 1-5 seconds.

o 13C NMR: Proton-decoupled spectra are acquired. A wider spectral width (e.g., 0-200 ppm)
is used. A larger number of scans is typically required due to the lower natural abundance
of 13C.
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o Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 2,4,6-trichlorophenol shows
characteristic bands for the hydroxyl and aromatic C-Cl and C-H bonds.

IR Absorption Data

Wavenumber (cm~12) Intensity Assignment

~3400-3600 Broad, Medium O-H stretch (hydroxyl group)
~3050-3100 Sharp, Weak Aromatic C-H stretch
~1450-1600 Medium Aromatic C=C ring stretch
~1200-1300 Strong C-O stretch

~600-800 Strong C-Cl stretch

Experimental Protocol: IR Spectroscopy
e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
e Sample Preparation:

o KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide
(KBr) and pressed into a thin, transparent pellet.

o Nujol Mull: The sample is ground with a few drops of Nujol (mineral oil) to form a paste,
which is then placed between two salt plates (e.g., NaCl or KBr).

o Solution: The sample is dissolved in a suitable solvent (e.g., carbon tetrachloride, CCla),
and the solution is placed in a liquid cell.
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o Data Acquisition: A background spectrum (of the KBr pellet, Nujol, or solvent) is first
recorded. Then, the sample spectrum is recorded. The instrument measures the
transmittance or absorbance of infrared radiation as a function of wavenumber.

o Data Processing: The background spectrum is subtracted from the sample spectrum to
obtain the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
The mass spectrum of 2,4,6-trichlorophenol provides information about its molecular weight
and fragmentation pattern.

Mass Spectrometry Data

m/z Relative Intensity Assignment

MI*, [M+2]*, [M+4]*
196, 198, 200 High (Molecular ion cluster due to

three chlorine isotopes)

160, 162, 164 Medium [M-HCI*
132, 134 Medium [M-CI-COJ*
97 Low [CsH20]*
62 Low [CsH2]*

Experimental Protocol: Mass Spectrometry

 Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-
MS) for sample introduction and separation.

« lonization Method: Electron ionization (El) is a common method for volatile compounds like
2,4,6-trichlorophenol. In El, the sample is bombarded with a high-energy electron beam.

o Data Acquisition: The instrument is set to scan a specific mass range (e.g., m/z 40-300). The
ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12695141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

quadrupole).

o Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The molecular ion peak confirms the molecular weight, and the fragmentation pattern
provides structural clues.

Formation of Einecs 301-950-1

The compound Einecs 301-950-1 is formed through an acid-base reaction between 2,4,6-
trichlorophenol and 2,2',2"-nitrilotriethanol (triethanolamine). The acidic phenolic proton of
2,4,6-trichlorophenol is transferred to the basic nitrogen atom of triethanolamine, forming an

(2,4,6-TrichlorophenoD
\+L

Einecs 301-950-1
/+' (lonic Compound)
(2,2',2"—Nitri|otriethanoD

Click to download full resolution via product page

ionic salt.

Caption: Formation of Einecs 301-950-1 from its constituent molecules.

Conclusion

This guide has summarized the available spectroscopic data for 2,4,6-trichlorophenol, a key
component of Einecs 301-950-1. The provided NMR, IR, and MS data, along with detailed
experimental protocols, offer a valuable resource for researchers. While direct spectroscopic
information for the complete compound is lacking, the data presented here for its acidic
component provides a strong foundation for its characterization and analysis. Further research
to obtain and publish the full spectroscopic profile of the 1:1 compound is encouraged to
provide a more complete understanding of its chemical properties.

 To cite this document: BenchChem. [Spectroscopic and Structural Analysis of Einecs 301-
950-1]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b12695141#spectroscopic-data-nmr-ir-ms-for-einecs-
301-950-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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